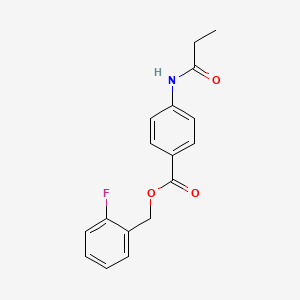

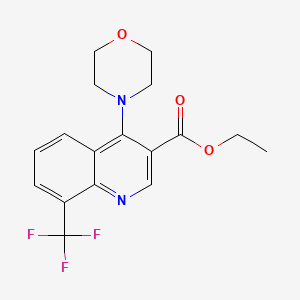

![molecular formula C14H12BrFN2O3S B3611626 N-(4-bromo-2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3611626.png)

N-(4-bromo-2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide

Descripción general

Descripción

N-(4-bromo-2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BFA and has been found to exhibit promising results in various studies. The purpose of

Mecanismo De Acción

The mechanism of action of BFA involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that is essential for the stability and function of various oncogenic proteins. By inhibiting Hsp90, BFA disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to cancer cell death. Additionally, BFA has been found to induce endoplasmic reticulum stress, leading to the activation of the unfolded protein response and subsequent apoptosis.

Biochemical and Physiological Effects:

BFA has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, BFA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. BFA has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BFA has several advantages as a research tool. It is a potent and specific inhibitor of Hsp90, making it a valuable tool for studying the role of Hsp90 in various cellular processes. Additionally, BFA has been found to exhibit minimal toxicity to normal cells, making it a potential therapeutic agent with fewer side effects. However, BFA has some limitations as a research tool. It is a highly reactive compound that requires careful handling and storage. Additionally, the synthesis of BFA is complex and time-consuming, making it difficult to obtain large quantities of the compound.

Direcciones Futuras

There are several future directions for the study of BFA. One area of interest is the development of BFA analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, the combination of BFA with other anti-cancer agents may enhance its anti-tumor activity and reduce the risk of drug resistance. The potential use of BFA as a therapeutic agent for various inflammatory diseases is also an area of interest for future research. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor activity of BFA may provide insights into the development of novel cancer therapies.

Aplicaciones Científicas De Investigación

BFA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. BFA has also been shown to inhibit the growth of cancer stem cells, which are responsible for the recurrence of cancer after treatment. Additionally, BFA has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases.

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-(methanesulfonamido)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFN2O3S/c1-22(20,21)18-11-5-2-9(3-6-11)14(19)17-13-7-4-10(15)8-12(13)16/h2-8,18H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBWRDNRQYVULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3611548.png)

![2-bromo-N-({5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3611559.png)

![4-bromo-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3611572.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B3611583.png)

![7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3611596.png)

![N-cyclohexyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3611600.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3611631.png)

![1-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B3611638.png)